

MMV665852: A Technical Guide on a Promising Antischistosomal Agent

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Compound of Interest		
Compound Name:	MMV665852	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N,N'-diarylurea compound **MMV665852** and its significance in parasitology research, with a primary focus on its activity against Schistosoma mansoni, the causative agent of intestinal schistosomiasis. This document synthesizes key findings on its efficacy, outlines detailed experimental protocols, and presents data in a structured format to facilitate further research and development in the pursuit of new antischistosomal therapies.

Introduction

Schistosomiasis is a debilitating parasitic disease affecting millions worldwide, with treatment options largely reliant on a single drug, praziquantel.[1] The emergence of drug resistance necessitates the discovery and development of novel antischistosomal agents with different modes of action.[1] MMV665852, an N,N'-diarylurea, was identified as a promising lead compound from the Medicines for Malaria Venture (MMV) Malaria Box, a collection of 400 commercially available malaria-active compounds.[1] This compound has demonstrated significant activity against Schistosoma mansoni in both larval and adult stages.[1] N,N'-diarylureas as a chemical class have been investigated for a wide range of biological activities, including applications in oncology, immunology, and infectious diseases.[1][2]

Quantitative Data Summary



The following tables summarize the in vitro and in vivo efficacy of **MMV665852** and its analogs against Schistosoma mansoni.

Table 1: In Vitro Activity of MMV665852 and Analogs against S. mansoni

Compound	Target Stage	IC50 (μM)	IC90 (μM)	Time to Effect (h)	Selectivity Index (L6 Cells)
MMV665852	Adult Worms	0.8[1]	-	-	-
Analog 1	Adult Worms	≤0.8[1]	≤2.4[<u>1</u>]	<1[1]	>2.8[1]
Analog 2	Adult Worms	≤0.8[1]	≤2.4[<u>1</u>]	<1[1]	>2.8[1]
Analog 10	Adult Worms	≤0.8[1]	≤2.4[1]	<1[1]	>2.8[1]
Analog 29	Adult Worms	≤0.8[1]	≤2.4[1]	<1[1]	>2.8[1]
Analog 37	Adult Worms	≤0.8[1]	≤2.4[1]	<1[1]	>2.8[1]
Analog 38	Adult Worms	≤0.8[1]	≤2.4[1]	<1[1]	>2.8[1]
Analog 40	Adult Worms	≤0.8[1]	≤2.4[1]	<1[1]	>2.8[1]
Analog 45	Adult Worms	≤0.8[1]	≤2.4[1]	<1[1]	>2.8[1]
-	Newly Transformed Schistosomul a (NTS)	0.15 - 5.6[3]	-	-	-

Table 2: In Vivo Efficacy of MMV665852 and Analogs in S. mansoni-Infected Mice



Compound	Dose (mg/kg)	Administration Route	Worm Burden Reduction (%)
MMV665852	400[2]	Oral (single dose)	53[1]
Analog 1	400[1]	Oral (single dose)	66 (statistically significant)[1]
Other Analogs (8 compounds)	400[1]	Oral (single dose)	0 - 43[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Drug Assay against Newly Transformed Schistosomula (NTS)

- Cercariae Collection and Transformation:S. mansoni cercariae are collected from infected Biomphalaria glabrata snails.[1] Mechanical transformation is used to obtain schistosomula.
 [1]
- Incubation: The newly transformed schistosomula (NTS) are stored for 12 to 24 hours at 37°C and 5% CO2 in Medium 199 supplemented with 5% Fetal Calf Serum (FCS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]
- Assay Setup: 100 NTS per well are incubated in a 96-well plate with the test compound (e.g., at 33.3 µM) diluted in the supplemented medium.[1] Control wells contain NTS exposed to drug-free Dimethyl Sulfoxide (DMSO) at a volume equivalent to the highest drug concentration in the assay.[1]
- Viability Assessment: The viability of the NTS is assessed microscopically at various time points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]

In Vitro Drug Assay against Adult S. mansoni

 Worm Collection: Adult S. mansoni are collected from infected mice by dissection 49 to 70 days post-infection.[1]



- Maintenance: The worms are maintained in RPMI 1640 culture medium supplemented with 5% FCS, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C and 5% CO2.[1]
- Assay Setup: Test compounds are diluted to the desired concentration (e.g., 33.3 μM) in the supplemented RPMI medium in 24-well plates.[1] Three worms of each sex are added to each well.[1] Control wells contain worms incubated with drug-free DMSO.[1]
- Viability Assessment: The viability of the adult worms is assessed via microscopic readout at various time points (e.g., 1, 24, 48, and 72 hours) post-incubation.[1]

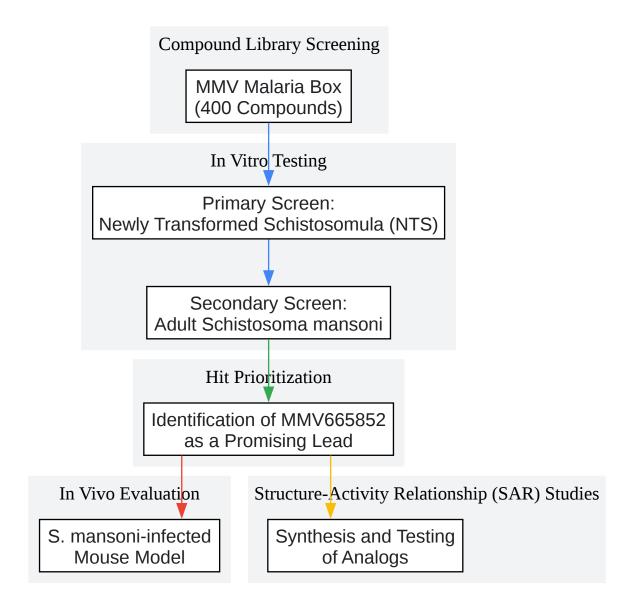
In Vivo Efficacy Study in S. mansoni-Infected Mice

- Animal Model: Female mice are infected with S. mansoni cercariae.[1]
- Treatment: At a specified time post-infection (e.g., 49 days), the infected mice are treated with the test compound via oral gavage at a specific dose (e.g., 400 mg/kg).[1]
- Worm Burden Determination: At a set time after treatment (e.g., 14-21 days), the mice are
 euthanized, and the adult worms are recovered by perfusion of the hepatic portal system and
 mesenteric veins.[1] The total number of worms is counted, and the worm burden reduction
 is calculated by comparing the mean number of worms in the treated group to the untreated
 control group.[1]

Visualizations Drug Discovery and Evaluation Workflow for MMV665852

The following diagram illustrates the general workflow for the identification and initial evaluation of **MMV665852** as an antischistosomal agent.





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Caption: Workflow for the discovery and evaluation of MMV665852.

Signaling Pathways

Currently, the specific molecular target and the downstream signaling pathway inhibited by **MMV665852** in Schistosoma mansoni have not been elucidated in the available scientific literature. Phenotypic screening has been the primary method for identifying its antischistosomal activity.[1][3] Further research, such as target-based screening, genetic, or proteomic approaches, is required to identify the precise mechanism of action.



Conclusion and Future Directions

MMV665852 stands out as a significant lead compound in the search for new antischistosomal drugs. Its potent in vitro activity against both NTS and adult S. mansoni is promising.[1] However, the moderate in vivo efficacy of the parent compound highlights the need for further optimization.[1] Structure-activity relationship studies have identified analogs with improved in vivo efficacy, suggesting that the N,N'-diarylurea scaffold is a viable starting point for the development of a clinical candidate.[1]

Future research should focus on:

- Mechanism of Action Studies: Identifying the specific molecular target(s) of MMV665852 in
 S. mansoni is crucial for understanding its mode of action and for rational drug design.
- Pharmacokinetic and Pharmacodynamic (PK/PD) Optimization: Improving the solubility, metabolic stability, and overall pharmacokinetic profile of MMV665852 analogs is essential for enhancing their in vivo efficacy.[1][4]
- Broad-Spectrum Activity: Evaluating the most promising analogs against other Schistosoma species is necessary to determine their potential as broad-spectrum antischistosomal agents.

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